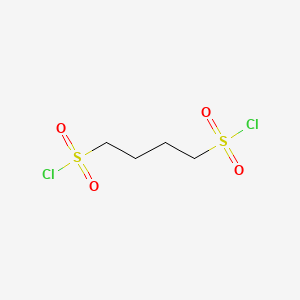

1,4-Butanedisulfonyl dichloride

Overview

Description

1,4-Butanedisulfonyl dichloride: is an organic compound with the molecular formula C4H8Cl2O4S2 and a molecular weight of 255.14 g/mol . It appears as a colorless to pale yellow liquid with a strong, pungent odor . This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of sulfonyl-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Butanedisulfonyl dichloride can be synthesized through the following steps :

Esterification: 1,4-Butanediol is reacted with an excess of triethylamine and sulfonic acid to form 1,4-butanedisulfonic acid triethyl ester.

Chlorination: The esterified product is then reacted with an excess of thionyl chloride to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1,4-Butanedisulfonyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 1,4-butanedisulfonic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.

Conditions: Reactions are typically carried out at room temperature or under mild heating.

Major Products:

Sulfonamides: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

1,4-Butanedisulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

1,4-Butanedisulfonyl dichloride has several applications in scientific research, including :

Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.

Pharmaceuticals: Employed in the synthesis of sulfonamide-based drugs.

Materials Science: Utilized in the preparation of sulfonated polymers and resins.

Chemical Biology: Acts as a cross-linking agent in the study of protein-protein interactions.

Mechanism of Action

The mechanism of action of 1,4-butanedisulfonyl dichloride involves its reactivity with nucleophiles. The compound’s sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways are primarily related to its role as a cross-linking agent in biological systems .

Comparison with Similar Compounds

- 1,3-Butanedisulfonyl dichloride

- 1,2-Ethanedisulfonyl dichloride

- 1,4-Butanedisulfonic acid

Comparison: 1,4-Butanedisulfonyl dichloride is unique due to its specific molecular structure, which allows for the formation of stable sulfonamide and sulfonate ester bonds. Compared to 1,3-butanedisulfonyl dichloride, it has a different spatial arrangement of sulfonyl groups, leading to distinct reactivity and applications . Similarly, 1,2-ethanedisulfonyl dichloride has a shorter carbon chain, affecting its reactivity and the types of products formed .

Biological Activity

1,4-Butanedisulfonyl dichloride (C4H8Cl2O4S2) is a sulfonyl chloride compound with significant implications in organic synthesis and potential biological activities. This article delves into its biological properties, including its interactions with biomolecules, mechanisms of action, and relevant case studies.

This compound is characterized by its two sulfonyl groups attached to a butane backbone. Its molecular structure allows it to participate in various chemical reactions, particularly in the formation of sulfonamide compounds.

Biological Activity

Mechanism of Action

The biological activity of this compound primarily stems from its ability to react with amines and alcohols, forming sulfonamides. These derivatives can exhibit antimicrobial properties and may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets remain under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound and its derivatives possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell walls and interference with protein synthesis.

Case Studies

Case Study 1: Synthesis and Antimicrobial Testing

A study focused on synthesizing sulfonamide derivatives from this compound revealed promising antimicrobial activity. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 32 µg/mL for certain derivatives. This suggests that modifications to the sulfonamide structure can enhance biological activity.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Sulfonamide A | 32 | Staphylococcus aureus |

| Sulfonamide B | 64 | Escherichia coli |

| Sulfonamide C | 128 | Pseudomonas aeruginosa |

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that exposure to high concentrations can lead to skin irritation and respiratory issues. Proper handling protocols must be established to mitigate risks associated with this compound.

Properties

IUPAC Name |

butane-1,4-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O4S2/c5-11(7,8)3-1-2-4-12(6,9)10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHRPLJULARYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)Cl)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311201 | |

| Record name | 1,4-butanedisulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3079-82-1 | |

| Record name | 1,4-Butanedisulfonyl dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-butanedisulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.